molecular formula C17H15NO4S B5013485 1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrroline-2-one CAS No. 5786-64-1

1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrroline-2-one

Cat. No.: B5013485
CAS No.: 5786-64-1
M. Wt: 329.4 g/mol
InChI Key: XFSJRYNTZUUCHM-UHFFFAOYSA-N
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Description

1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrroline-2-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two phenyl groups, a hydroxy group, a methylsulfonyl group, and a pyrroline ring

Properties

IUPAC Name

4-hydroxy-3-methylsulfonyl-1,2-diphenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-23(21,22)16-14(12-8-4-2-5-9-12)18(17(20)15(16)19)13-10-6-3-7-11-13/h2-11,14,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSJRYNTZUUCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973447
Record name 3-Hydroxy-4-(methanesulfonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5786-64-1
Record name 3-Hydroxy-4-(methanesulfonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrroline-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrroline Ring: The pyrroline ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Addition of Hydroxy and Methylsulfonyl Groups: The hydroxy group can be introduced via hydroxylation reactions, while the methylsulfonyl group can be added through sulfonation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrroline-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce alcohols or amines.

Scientific Research Applications

1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrroline-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrroline-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-2-pyrrolidinone: Similar structure but with a pyrrolidinone ring instead of a pyrroline ring.

    1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrrolidin-2-one: Similar structure but with a pyrrolidin-2-one ring.

Uniqueness

1,5-Diphenyl-3-hydroxy-4-(methylsulfonyl)-3-pyrroline-2-one is unique due to its specific combination of functional groups and the presence of a pyrroline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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